1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride
Description
Nomenclature and Structural Classification
1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride is a substituted phenethylamine derivative characterized by a benzodioxole ring system fused to an ethylamine backbone. The IUPAC name reflects its structure: a benzo[d]dioxole moiety (a benzene ring fused with a 1,3-dioxole ring) attached to a methanamine group where the nitrogen is methylated, forming a secondary amine. The hydrochloride salt indicates the presence of a protonated amine group bonded to a chloride counterion.
The compound belongs to the benzodioxole class, distinguished by its 1,3-dioxole ring, which introduces electron-rich oxygen atoms at positions 1 and 3 of the benzene ring. Structurally, it is analogous to piperonylamine (a primary amine) but differs by the substitution of a methyl group on the nitrogen atom.
Chemical Registry Information and Identifiers
The compound is registered under multiple identifiers, ensuring precise tracking in chemical databases:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 53942-89-5 | |
| PubChem CID | 17290662 | |
| Molecular Formula | C₉H₁₂ClNO₂ | |
| Molecular Weight | 201.65 g/mol | |
| Synonyms | (1,3-Benzodioxol-5-ylmethyl)methylamine hydrochloride |
The molecular formula confirms the presence of nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The hydrochloride salt increases its solubility in polar solvents compared to the free base form.
Relationship to Piperonylamine and Structural Analogs
Piperonylamine (C₈H₉NO₂), a primary amine with a benzodioxole moiety, serves as the parent compound for this derivative. The methylation of piperonylamine’s nitrogen atom produces 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine, which is then stabilized as a hydrochloride salt. Structural analogs include:
These analogs highlight the versatility of the benzodioxole scaffold in generating diverse bioactive molecules.
Historical Context in Organic Chemistry Research
The synthesis of benzodioxole derivatives dates to the early 20th century, driven by interest in their aromatic and electronic properties. 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride emerged as a subject of study due to its potential as a precursor in pharmaceutical syntheses. For example, multi-step reactions involving piperonal (a related aldehyde) and reductive amination techniques have been employed to generate this compound. Its development parallels advancements in heterocyclic chemistry, particularly in optimizing electron-rich aromatic systems for drug design.
Significance in Benzodioxole Chemistry
The benzodioxole ring’s electron-donating oxygen atoms enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis. This ring system stabilizes charge transfer interactions and participates in electrophilic substitution reactions, facilitating modifications at the 5-position of the benzene ring. In medicinal chemistry, benzodioxole derivatives are prized for their ability to mimic natural ligands, as seen in compounds like tadalafil and protease inhibitors. The methylamine substitution in this compound further modulates its lipophilicity and bioavailability, traits critical for central nervous system-targeted agents.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQQSMNMBJRWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968745 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53942-89-5 | |
| Record name | 53942-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin. Tubulin is a critical target for anticancer agents as it plays a vital role in cell division.
Mode of Action
Related compounds have been shown to modulate microtubule assembly, causing mitotic blockade and cell apoptosis by suppressing tubulin polymerization or stabilizing microtubule structure.
Biochemical Analysis
Biochemical Properties
1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it interacts with various kinases, influencing signaling pathways that regulate cell growth and survival.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cell lines such as CCRF-CEM and MIA PaCa-2. The compound affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These changes result in reduced cell proliferation and increased cell death, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics. This disruption leads to mitotic arrest and subsequent apoptosis. Additionally, the compound inhibits specific kinases, leading to the downregulation of survival pathways and the upregulation of pro-apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as weight loss and organ toxicity. The therapeutic window for this compound is narrow, and careful dosage optimization is necessary to maximize its efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes demethylation and hydroxylation, resulting in the formation of active metabolites. These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. Additionally, it can be found in the nucleus, where it may influence gene expression and DNA repair processes.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride, also known as N-Methyl-3,4-methylenedioxybenzylamine hydrochloride, is a compound with potential biological activities. Its molecular formula is C9H12ClNO2, and it has a molecular weight of approximately 201.65 g/mol. This compound is of interest in pharmacological research due to its structural similarity to various psychoactive substances and its potential therapeutic applications.
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Compounds with similar structures have been shown to exhibit effects on serotonin receptors, which play a crucial role in mood regulation and cognitive functions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, research on related benzodioxole derivatives has demonstrated significant inhibition of cancer cell proliferation across various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| SKBR-3 | 0.09 - 93.08 |
| HCC1954 | 0.51 - 157.2 |
These findings suggest that the compound may induce oxidative stress in cancer cells, leading to reduced proliferation and increased apoptosis .
Neuropharmacological Effects
The structural characteristics of this compound indicate potential psychoactive properties. Studies on similar compounds have shown that they can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine receptor activity, which may contribute to their antidepressant or anxiolytic effects .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of related benzodioxole derivatives found that certain compounds exhibited potent activity against breast cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Psychoactive Properties
Another investigation into compounds structurally similar to this compound revealed their ability to modulate neurotransmitter levels in animal models. These studies indicated potential applications in treating mood disorders and anxiety .
Preparation Methods
Reductive Amination Approach
One of the most common and efficient methods to prepare 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride is via reductive amination of the corresponding aldehyde with methylamine, followed by salt formation.
- The starting aldehyde, 3,4-(methylenedioxy)benzaldehyde (benzo[d]dioxol-5-yl aldehyde), is dissolved in methanol under an inert atmosphere.
- Acetic acid is added to catalyze the imine formation.
- Methylamine is introduced in stoichiometric excess.
- The reaction mixture is stirred at room temperature for 2 hours to form the imine intermediate.
- Sodium cyanoborohydride (NaBH3CN) is added carefully at 0 °C to reduce the imine to the corresponding amine.
- The reaction is allowed to proceed overnight at room temperature.
- The mixture is concentrated, extracted, and purified by column chromatography.
- The free base is converted to the hydrochloride salt by treatment with 1N HCl in ether, followed by filtration and drying to yield the hydrochloride salt as a white solid.
This method is supported by detailed experimental procedures reported in peer-reviewed supplementary information from the Royal Society of Chemistry, demonstrating high yields and purity of the final product.
Enantioselective Resolution and Oxidation Routes
Although the target compound is achiral, related synthetic routes for enantiomerically enriched analogs involve:
- Preparation of racemic phthalic acid monoesters of benzo[d]dioxol derivatives.
- Formation of diastereomeric salts with chiral amines such as (S)-(-)-PEA.
- Crystallization to separate enantiomers.
- Alkaline hydrolysis to convert esters to alcohols.
- Oxidation of alcohols to aldehydes using NaClO in the presence of catalysts like TEMPO.
- Subsequent reductive amination to introduce the N-methylmethanamine group.
While this approach is more complex and aimed at chiral compounds, it provides insight into the oxidation and amination steps relevant to the preparation of 1-(Benzo[d]dioxol-5-yl)-N-methylmethanamine hydrochloride.
Alternative Synthetic Routes
Other methods include:
- Protection and deprotection strategies on the aromatic ring to facilitate selective functionalization.
- Use of silyl protecting groups (e.g., tert-butyldimethylsilyl) on hydroxyl groups during intermediate steps.
- Nucleophilic substitution reactions on benzodioxole derivatives to introduce the methylamine moiety.
These methods are typically part of multi-step syntheses for more complex derivatives but can be adapted for the target compound.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + methylamine + NaBH3CN reduction | Methanol, AcOH, NaBH3CN, 0 °C to RT | 70-80 | Straightforward, high purity product |
| Enantioselective Resolution | Diastereomeric salt formation, hydrolysis, oxidation, reductive amination | Chiral amines, KOH, NaClO, TEMPO catalyst | Variable | Complex, for chiral analogs |
| Protection/Deprotection Route | Silyl protection, nucleophilic substitution | TBDMSCl, DBU, NaHCO3, HCl treatment | Moderate | Useful for complex derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride?
- Methodology : A plausible route involves reductive amination of 1,3-benzodioxole-5-carbaldehyde with N-methylmethanamine, followed by hydrochloric acid salt formation. Purification can be achieved via recrystallization from ethanol/water mixtures. Structural confirmation requires ¹H/¹³C NMR and mass spectrometry, with purity assessed by HPLC (≥99%, as referenced in impurity standards) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against certified reference materials.
- NMR : Confirm the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and N-methyl group (δ 2.3–2.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 212.1 (free base) and 248.6 (hydrochloride).
Cross-validation with elemental analysis ensures stoichiometric Cl⁻ content .
Q. What are the critical storage conditions to maintain compound stability?
- Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Moisture sensitivity (evident in related hydrochloride salts ) necessitates desiccants. Monitor degradation via periodic HPLC to detect hydrolysis byproducts (e.g., benzoic acid derivatives) .
Q. What safety protocols are essential for handling this compound?
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles.
- Exposure Mitigation : Use in a fume hood to avoid inhalation of fine powders. In case of skin contact, rinse immediately with water for 15 minutes (per SDS guidelines for similar hydrochlorides ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Root Causes : Variability may arise from differences in:
- Purity : Use HPLC-certified batches (≥99%) to eliminate confounding impurities.
- Stereochemistry : Enantiomeric purity (e.g., (S)- vs. (R)-isomers) can drastically alter receptor binding; chiral HPLC or polarimetry is critical .
- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times.
Q. What metabolic pathways are hypothesized for this compound in vivo?
- Proposed Pathways :
- Phase I Metabolism : Demethylation of the N-methyl group (via CYP450 enzymes) or oxidation of the benzodioxole methylenedioxy bridge.
- Phase II Conjugation : Glucuronidation of hydroxylated metabolites.
- Experimental Design : Use liver microsomes (human/rodent) with NADPH cofactors. Analyze metabolites via LC-MS/MS and compare with synthetic standards .
Q. How does the hydrochloride salt form influence solubility and bioavailability?
- Physicochemical Impact : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce passive diffusion across lipid membranes.
- Optimization Strategies :
- Compare free base vs. salt forms in permeability assays (e.g., Caco-2 monolayers).
- Use pH-adjusted buffers to study ionization effects (pKa ~9.5 for the amine group) .
Q. What computational modeling approaches predict structure-activity relationships (SAR) for derivatives?
- Methods :
- Docking Studies : Target receptors (e.g., serotonin or dopamine transporters) using AutoDock Vina. Validate with mutagenesis data.
- QSAR Models : Train on analogues with measured IC₅₀ values; focus on descriptors like logP, polar surface area, and H-bond donors.
- Validation : Synthesize top-predicted derivatives and test in functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
